molecular formula C12H11ClF3N3O2 B1377768 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride CAS No. 1351584-79-6

5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

Cat. No.: B1377768
CAS No.: 1351584-79-6
M. Wt: 321.68 g/mol
InChI Key: DOIWLUQRMYVACC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 5-azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride is systematically named according to IUPAC guidelines. The parent structure is a 1,2,4-oxadiazole ring substituted at position 3 with a 3-(trifluoromethoxy)phenyl group and at position 5 with an azetidin-3-yl moiety. The hydrochloride salt form is indicated by the suffix "hydrochloride" appended to the base name.

The molecular formula is C₁₂H₁₁ClF₃N₃O₂ , with a molecular weight of 321.68 g/mol . Key structural features include:

  • A 1,2,4-oxadiazole heterocycle (five-membered ring with two nitrogen and one oxygen atom).
  • A 3-(trifluoromethoxy)phenyl substituent, featuring a trifluoromethoxy (–OCF₃) group at the meta position.
  • An azetidine (four-membered saturated nitrogen heterocycle) linked to the oxadiazole ring.
  • A hydrochloride counterion associated with the azetidine’s tertiary nitrogen.
Component Contribution to Molecular Formula
1,2,4-Oxadiazole C₂N₂O
3-(Trifluoromethoxy)phenyl C₆H₄F₃O
Azetidine C₃H₆N
Hydrochloride HCl

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this specific compound is not publicly available, structural analogs provide insights. For example, the related compound tert-butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.773 Å, b = 11.168 Å, c = 15.991 Å, and angles α = 96.09°, β = 100.32°, γ = 91.33°. The oxadiazole and phenyl rings in such compounds typically exhibit near-planar arrangements, with dihedral angles <10° between rings.

The azetidine ring adopts a puckered conformation , while the trifluoromethoxy group’s rotational freedom is restricted due to steric and electronic effects. Hydrogen bonding between the hydrochloride counterion and the azetidine nitrogen likely stabilizes the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectral Characterization

NMR data for this compound aligns with structural features (Table 1):

Table 1: Representative NMR Chemical Shifts

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 3.95–4.25 Azetidine CH₂ protons
¹H 7.43–7.71 Aromatic protons (phenyl ring)
¹³C 160–165 Oxadiazole C=N
¹³C 120–125 C–F₃ (trifluoromethoxy)
¹⁹F -58 to -60 CF₃ group

Key observations:

  • The azetidine protons resonate as multiplets between δ 3.95–4.25 ppm due to coupling with adjacent NH and CH₂ groups.
  • Aromatic protons exhibit meta-substitution patterns , with coupling constants (J = 8–9 Hz) consistent with the trifluoromethoxy group’s electronic effects.
  • The ¹³C NMR spectrum confirms the oxadiazole’s C=N carbon at δ 160–165 ppm and the quaternary carbon bearing the trifluoromethoxy group at δ 120–125 ppm.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways (Figure 1):

  • Molecular ion peak : m/z 321.68 ([M]⁺), consistent with the molecular weight.
  • Base peak : m/z 286.23 ([M – Cl]⁺) from loss of the hydrochloride counterion.
  • Key fragments :
    • m/z 248.10: Loss of CF₃O– group.
    • m/z 135.05: Azetidine-oxadiazole core.

Figure 1: Proposed Fragmentation Pathway
$$ \text{M}⁺ \rightarrow [\text{M – Cl}]⁺ \rightarrow [\text{M – Cl – CF₃O}]⁺ \rightarrow \text{Azetidine-oxadiazole fragment} $$

The M+1 peak at m/z 322.69 corresponds to the natural abundance of ¹³C isotopes, with intensity proportional to the 12 carbon atoms in the structure.

Infrared (IR) Spectroscopy of Functional Groups

IR spectral bands correlate with functional group vibrations (Table 2):

Table 2: IR Absorption Bands and Assignments

Wavenumber (cm⁻¹) Assignment
1650–1680 C=N stretch (oxadiazole)
1250–1150 C–O–C asymmetric stretch (trifluoromethoxy)
1100–1050 C–F stretch (CF₃)
3300–3200 N–H stretch (azetidine hydrochloride)

The strong absorption at 1650–1680 cm⁻¹ confirms the oxadiazole’s conjugated C=N system, while the 1250–1150 cm⁻¹ region reflects the trifluoromethoxy group’s vibrational modes. The broad band near 3300 cm⁻¹ corresponds to N–H stretching in the protonated azetidine ring.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)19-9-3-1-2-7(4-9)10-17-11(20-18-10)8-5-16-6-8;/h1-4,8,16H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIWLUQRMYVACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC(=CC=C3)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds derived from oxadiazoles demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
  • HCT-116 (colon cancer) : Similar inhibitory effects were observed, suggesting potential as lead compounds for further development .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has been widely documented:

  • Compounds have shown activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Notably, some derivatives exhibited potent activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .

Antioxidant Activity

Studies have also highlighted the antioxidant properties of these compounds. The presence of electron-withdrawing groups (EWGs) in specific positions enhances their ability to scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Substituent Effect Example Compound
EWG (Cl/NO₂)Increased anticancer activityAZ-19
NH₂Enhanced antioxidant actionAZ-15
OCH₃Improved antibacterial activityAZ-8

These insights guide future modifications to enhance potency and selectivity against target diseases.

Case Studies

Several case studies illustrate the application of 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride:

  • Anticancer Study : A recent investigation into its effects on MCF-7 cells showed that this compound inhibited thymidylate synthase with an IC50 value significantly lower than conventional treatments .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, derivatives demonstrated superior activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(Azetidin-3-yl)-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride
  • Molecular Formula : C₁₂H₁₀F₃N₃O·HCl (free base: C₁₂H₁₀F₃N₃O)
  • Molecular Weight : 269.226 g/mol (free base) .
  • Registry Numbers : RN 1248908-04-4 (free base); MDL MFCD16631677 .
  • ChemSpider ID : 25083252 .

Structural Features :

  • The compound consists of a 1,2,4-oxadiazole core substituted at the 3-position with a 3-(trifluoromethoxy)phenyl group and at the 5-position with an azetidin-3-yl ring.
  • The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications .

Comparison with Structural Analogs

The following table and analysis highlight key differences between the target compound and its closest structural analogs:

Compound Substituent Molecular Weight (g/mol) LogP Purity Salt Form Key References
Target : 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride 3-(trifluoromethoxy)phenyl 269.226 (free base) ~2.1* 95+% Hydrochloride
Analog 1 : 5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride 3-methylphenyl 215.251 (free base) 1.481 95+% Hydrochloride
Analog 2 : 5-Azetidin-3-yl-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole hydrochloride 2-(trifluoromethoxy)phenyl 269.226 (free base) ~2.0* Discontinued Hydrochloride
Analog 3 : 5-Azetidin-3-yl-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride 2-chloro-6-fluorophenyl 295.68 (free base) ~2.5* N/A Hydrochloride

Note: LogP values marked with * are estimated using substituent contribution models due to lack of experimental data.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-(trifluoromethoxy)phenyl group in the target compound introduces strong electron-withdrawing effects due to the trifluoromethoxy (-OCF₃) moiety. Analog 3’s 2-chloro-6-fluorophenyl substituent combines halogenated electron-withdrawing effects, which may increase metabolic stability but reduce solubility compared to the target compound .
  • Positional Isomerism: The 2-(trifluoromethoxy)phenyl isomer (Analog 2) exhibits steric hindrance and altered electronic distribution compared to the 3-substituted target compound.

Impact of Salt Forms and Purity

  • Hydrochloride Salts : All analogs listed are hydrochloride salts, improving aqueous solubility for in vitro and in vivo studies. The target compound’s high purity (95+%) aligns with Analog 1, ensuring reliability in pharmacological assays .
  • Discontinued Analogs : Analog 2’s discontinuation suggests challenges in synthesis, stability, or efficacy compared to the meta-substituted target compound .

Functional Group Analysis

  • This feature is conserved across all analogs .
  • Oxadiazole Core : The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic resistance. Substitution patterns on the phenyl ring modulate this property—e.g., trifluoromethoxy groups enhance lipophilicity (LogP ~2.1) compared to methyl groups (LogP 1.481) .

Biological Activity

5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride is a synthetic compound notable for its unique molecular structure, which includes an azetidine ring and an oxadiazole moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

  • Molecular Formula : C12H11ClF3N3O
  • Molecular Weight : 305.69 g/mol
  • CAS Number : 1351659-00-1

The compound's synthesis involves several steps requiring optimization to achieve high yields and purity. Its structural features enhance its reactivity, particularly due to the presence of the trifluoromethoxy group, which increases electrophilicity.

Biological Activity Overview

Preliminary studies indicate that 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride exhibits significant biological activities:

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole ring often possess antibacterial and antifungal properties. The specific compound has demonstrated effectiveness against various pathogens in vitro. For example:

  • It exhibited notable inhibition against Gram-positive and Gram-negative bacteria.
  • The compound's activity was compared favorably against standard antibiotics, indicating potential as a therapeutic agent .

Anticancer Properties

In vitro assays have suggested that this compound may inhibit the growth of various cancer cell lines. Mechanisms proposed for its anticancer activity include:

  • Induction of apoptosis.
  • Cell cycle arrest mechanisms.

The compound's interaction with proteins involved in cancer pathways has been investigated using techniques like surface plasmon resonance and fluorescence spectroscopy, revealing promising binding affinities .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochlorideAzetidine ring + oxadiazole + trifluoromethoxyAntimicrobial; anticancerEnhanced reactivity due to trifluoromethoxy group
5-Azetidin-3-methyl-1,2,4-oxadiazole hydrochlorideAzetidine ring + oxadiazoleModerate antibacterialLacks trifluoromethoxy group
5-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)-1,2,4-thiadiazoleAzetidine ring + thiadiazoleAntimicrobialContains sulfur; different biological profile

The presence of the trifluoromethoxy group significantly enhances the biological activity of this compound compared to others lacking this feature.

Case Studies and Research Findings

A review of recent literature on 1,2,4-oxadiazole derivatives indicates a broad spectrum of biological activities attributed to this class of compounds. Notable findings include:

  • Anticancer Mechanisms : Various studies have highlighted the ability of oxadiazoles to inhibit key enzymes involved in cancer progression such as thymidylate synthase and HDAC .
  • Antimicrobial Efficacy : Certain oxadiazole derivatives have shown higher potency against resistant strains of bacteria compared to traditional antibiotics .

Q & A

Basic Synthesis Methodologies

Q: What are the foundational synthetic routes for preparing 5-azetidin-3-yl-1,2,4-oxadiazole derivatives? A: A common approach involves cyclization reactions. For example, azetidinone rings can be synthesized via chloroacetyl chloride and triethylamine-mediated reactions at 0–5°C, as demonstrated in the formation of 3-chloro-4-(substituted phenyl)-azetidin-2-ones . The oxadiazole core is typically constructed using hydrazide intermediates reacted with carbon disulfide under reflux, followed by acidification with HCl to isolate thione derivatives . For trifluoromethoxy-substituted analogs, introducing the 3-(trifluoromethoxy)phenyl group may involve nucleophilic aromatic substitution or coupling reactions, though steric and electronic effects of the trifluoromethoxy group require optimized conditions.

Advanced Synthetic Challenges

Q: What are the key challenges in introducing the 3-(trifluoromethoxy)phenyl moiety during synthesis? A: The trifluoromethoxy group’s electron-withdrawing nature and steric bulk can hinder reactivity. Advanced strategies include:

  • Protective Group Strategies : Using temporary protective groups (e.g., tert-butoxycarbonyl, t-Boc) to shield reactive sites during coupling .
  • Catalytic Systems : Employing palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, though ligand selection must account for the trifluoromethoxy group’s destabilizing effects .
  • Solvent Optimization : Polar aprotic solvents like DMF or dioxane enhance solubility of intermediates, critical for achieving high yields .

Structural Characterization Techniques

Q: How is X-ray crystallography applied to resolve the structure of this compound? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation from ethanol/dichloromethane mixtures to obtain high-quality crystals.

Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.